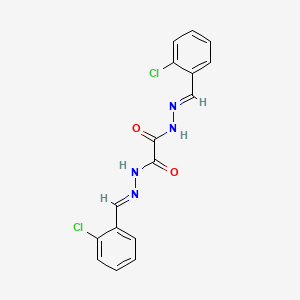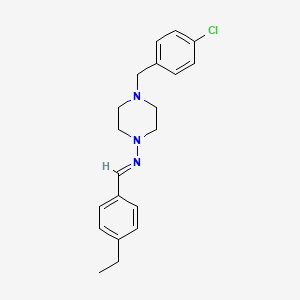
N'~1~,N'~2~-bis(2-chlorobenzylidene)ethanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves complex reactions, often including chlorination and reaction with other chemical agents to achieve the desired molecular structure. For instance, the synthesis and characterization of related compounds have been reported, highlighting techniques such as oxidative reactions and palladium-catalyzed amination processes. These methods yield compounds with specific structural and functional characteristics suitable for further applications and studies (Dailey, Horwitz, & Lisek, 1992).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to N'1,N'2-bis(2-chlorobenzylidene)ethanedihydrazide often involves X-ray crystallography and spectroscopic techniques. These analyses reveal the arrangement of atoms within the molecule and the stereochemistry, crucial for understanding the compound's reactivity and properties. Studies have detailed the crystal structures of related compounds, providing insights into their geometric configuration and the nature of their bonding (Pettinari, Lorenzotti, Sclavi, Cingolani, Rivarola, Colapietro, & Cassetta, 1995).
Chemical Reactions and Properties
Chemical reactions involving compounds like N'1,N'2-bis(2-chlorobenzylidene)ethanedihydrazide can be diverse, including oxidative additions, cycloadditions, and reactions with other organometallic compounds. These reactions not only modify the compound's functional groups but also alter its chemical properties, making it suitable for various applications. For example, reactions with palladium(II) have been explored for the synthesis of chalcogenide nanoparticles, demonstrating the compound's versatility in materials chemistry (Sharma, Joshi, Prakash, Sharma, Bhaskar, & Singh, 2015).
Physical Properties Analysis
The physical properties of compounds akin to N'1,N'2-bis(2-chlorobenzylidene)ethanedihydrazide, such as solubility, melting point, and crystal structure, are crucial for their practical applications. Studies have shown that these compounds can exhibit good solubility in polar aprotic solvents and have defined melting points, which are essential characteristics for their use in synthetic chemistry and materials science (Li, Li, Zhang, & Zhang, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electrochemical characteristics, determine the compound's suitability for various applications. Electrochemical studies, for instance, have explored the redox behavior of related compounds, providing insights into their potential use in catalysis and as sensors. The manipulation of these properties through chemical modifications enables the development of materials with tailored functionalities (Dailey, Horwitz, & Lisek, 1992).
Scientific Research Applications
Anticancer and Antimicrobial Activities
N'1,N'2-bis(2-chlorobenzylidene)ethanedihydrazide has been explored for its potential in cancer treatment. A study by Zayed et al. (2017) involved the synthesis of novel Schiff base compounds, including a similar compound, for anticancer screening. These compounds demonstrated pronounced anticancer activities against various types of cancer cells, indicating their potential as therapeutic agents. Additionally, their antimicrobial activities against both Gram-negative and Gram-positive bacteria were investigated, showing potential in combating bacterial infections (Zayed, Zayed, Fahim, & El-Samahy, 2017).
Structural Characterization and Biological Activity
Another research by Zayed and Zayed (2015) focused on the synthesis of novel bisaldehyde-hydrazide Schiff's bases, including compounds similar to N'1,N'2-bis(2-chlorobenzylidene)ethanedihydrazide. Their molecular structures were characterized using various analytical methods. These compounds exhibited significant antimicrobial potential against various bacterial strains, highlighting their role in the development of new antimicrobial agents (Zayed & Zayed, 2015).
Application in Ion Sensing
N'1,N'2-bis(2-chlorobenzylidene)ethanedihydrazide and its derivatives have also found applications in ion sensing. Zamani (2011) reported the use of a similar compound as an ionophore in the fabrication of a membrane electrode. This electrode demonstrated good selectivity and sensitivity for specific metal ions in various water samples, indicating its potential use in environmental monitoring and analysis (Zamani, 2011).
Catalytic Applications
Research into the catalytic applications of compounds related to N'1,N'2-bis(2-chlorobenzylidene)ethanedihydrazide has been conducted. Sutradhar et al. (2018) synthesized complexes using a similar Schiff base compound for catalytic activities. These complexes showed high activity in oxidation reactions, suggesting their potential use in various industrial and chemical synthesis processes (Sutradhar et al., 2018).
properties
IUPAC Name |
N,N'-bis[(E)-(2-chlorophenyl)methylideneamino]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O2/c17-13-7-3-1-5-11(13)9-19-21-15(23)16(24)22-20-10-12-6-2-4-8-14(12)18/h1-10H,(H,21,23)(H,22,24)/b19-9+,20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIWOLQLWQMIME-LQGKIZFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C(=O)NN=CC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)N/N=C/C2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'~1~,N'~2~-bis[(E)-(2-chlorophenyl)methylidene]ethanedihydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5536190.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5536195.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(phenylsulfonyl)propanoyl]pyrrolidin-3-ol](/img/structure/B5536196.png)

![N-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5536217.png)
![4-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5536228.png)
![5-butyl-2-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536235.png)


![2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5536253.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide](/img/structure/B5536254.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5536260.png)
![2-[1-methyl-3-(methylthio)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5536266.png)
![2,2-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5536280.png)